Product packaging for 2-Chloro-5-methoxybenzamide(Cat. No.:CAS No. 62798-01-0)

2-Chloro-5-methoxybenzamide

Cat. No.: B12342450
CAS No.: 62798-01-0
M. Wt: 185.61 g/mol
InChI Key: WLGCZZXKEJFOIG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzamide is a substituted benzamide derivative serving as a versatile chemical building block and synthetic intermediate in organic chemistry and pharmaceutical research. While a closely related isomer, 5-chloro-2-methoxybenzamide , is a known compound , this compound holds its own value for structuring-activity relationship (SAR) studies and the synthesis of more complex molecules. Its molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing chloro group on the aromatic ring, along with a reactive benzamide group, makes it a valuable scaffold for medicinal chemistry. Researchers utilize this compound in the design and development of potential bioactive molecules. As a high-purity intermediate, it is essential for constructing compound libraries and exploring new chemical entities. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B12342450 2-Chloro-5-methoxybenzamide CAS No. 62798-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62798-01-0

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-methoxybenzamide

InChI

InChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

WLGCZZXKEJFOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methoxybenzamide

Established Synthetic Routes to 2-Chloro-5-methoxybenzamide and its Precursors

Multi-Step Synthesis from Substituted Benzoic Acids

The synthesis of this compound often originates from substituted benzoic acids, such as 2-methoxybenzoic acid or 5-chlorosalicylic acid. google.com A common precursor is 2-methoxy-5-chlorobenzoic acid. google.com

One established route involves the chlorination of 2-methoxybenzoic acid. google.com This can be achieved using chlorine gas in a solvent like carbon tetrachloride, often in the presence of a catalyst such as iodine. google.com The reaction is typically heated to reflux. google.com Another method utilizes a mixture of hydrochloric acid and hydrogen peroxide in an alcohol solvent at room temperature, although this process can be lengthy. google.com

Alternatively, synthesis can begin with 5-chlorosalicylic acid. google.com This route involves methylation of the hydroxyl group to form a methoxy (B1213986) group. google.com Common methylating agents include dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. google.com The reaction can be carried out in a solvent such as acetone. google.com Following methylation, the resulting 5-chloro-2-methoxybenzoic acid is converted to the target benzamide (B126). google.com

The key intermediate, 2-chloro-5-methoxybenzoic acid, can also be prepared from 2-bromo-5-methoxybenzoic acid through a series of reactions. This involves converting the benzoic acid to its acid chloride, followed by reaction with diethylamine (B46881) to form an amide, and subsequent condensation with thiomethanol. wiley.com

The following table summarizes a typical multi-step synthesis starting from 5-chlorosalicylic acid:

StepReactantsReagents & ConditionsProductYield
1. Esterification5-Chlorosalicylic acid, MethanolConcentrated sulfuric acid, refluxMethyl 5-chlorosalicylate92% google.com
2. MethylationMethyl 5-chlorosalicylate, Dimethyl sulfateSodium hydroxide, acetone, refluxMethyl 5-chloro-2-methoxybenzoate66% google.com
3. AmidationMethyl 5-chloro-2-methoxybenzoate, Phenethylamine (B48288)Heat at 125°CN-Phenethyl-5-chloro-2-methoxybenzamide84% google.com

Amide Bond Formation Strategies for the this compound Moiety

A crucial step in the synthesis of this compound and its derivatives is the formation of the amide bond. This is most commonly achieved by converting the parent carboxylic acid, 2-chloro-5-methoxybenzoic acid, into a more reactive species, which is then reacted with an amine.

A widely used method involves the conversion of the carboxylic acid to its corresponding acid chloride, 2-chloro-5-methoxybenzoyl chloride. google.comgoogle.com This is typically accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂), sometimes in a solvent like benzene (B151609). google.comgoogle.com After removing the excess thionyl chloride, the resulting acid chloride is then treated with an amine or ammonia (B1221849) to form the amide. google.comgoogle.com This amidation step is often carried out in an inert solvent such as benzene or dimethylformamide (DMF) at temperatures ranging from -20°C to room temperature. google.com A base like triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct.

Another approach to amide bond formation utilizes coupling reagents. semanticscholar.orgnih.gov For instance, ethylchloroformate in the presence of triethylamine can be used to activate the carboxylic acid for reaction with an amine. semanticscholar.org This method has been employed to synthesize N-substituted this compound derivatives in good yields. semanticscholar.org More advanced methods involve the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govacs.org

Direct amidation of the carboxylic acid without prior activation is also possible, though it may require harsher conditions or specific catalysts. d-nb.inforsc.org For example, heating a mixture of the carboxylic acid and an amine at high temperatures can lead to amide formation. google.com Catalytic methods using agents like titanium tetrachloride (TiCl₄) have also been developed to facilitate direct condensation of carboxylic acids and amines. d-nb.info

The table below outlines various amide bond formation strategies:

Starting MaterialActivating/Coupling ReagentAmineSolventConditionsProductYield
2-chloro-5-methoxybenzoic acidThionyl chlorideAmmonia gasBenzeneCoolingThis compound95% google.com
5-Chloro-2-methoxybenzoic acidThionyl chloridePhenethylamineBenzene-N-Phenethyl-5-chloro-2-methoxybenzamide90% google.com
5-Chloro-2-methoxybenzoic acidEthylchloroformate/TriethylamineAnilineDichloromethaneRoom temperature5-chloro-2-methoxy-N-phenylbenzamide94% semanticscholar.org
Benzoic acid (model)N-chlorophthalimide/TriphenylphosphineAnilineTolueneRoom temperatureN-Phenylbenzamide69% nih.gov
Methyl 5-chloro-2-methoxybenzoate-Phenethylamine-125°CN-Phenethyl-5-chloro-2-methoxybenzamide84% google.com

Advanced Synthetic Approaches and Process Optimization

Chemo- and Regioselective Synthesis of this compound and Analogues

The chemo- and regioselective synthesis of this compound and its analogues is crucial for ensuring the correct substitution pattern and avoiding unwanted isomers. The directing effects of the substituents on the benzene ring play a key role in these selective syntheses.

In the chlorination of 2-methoxybenzoic acid, the methoxy group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. The chlorine atom is introduced at the 5-position, which is para to the methoxy group and meta to the carboxylic acid group, leading to the desired 2-chloro-5-methoxybenzoic acid precursor. google.com The use of specific catalysts and controlled reaction conditions helps to ensure high regioselectivity.

For the synthesis of more complex analogues, selective reactions on different parts of the molecule are necessary. For example, in the synthesis of N-(2-(benzo[d]thiazol-2-yl)-5-methoxyphenyl)benzamide, a Ru(II)-catalyzed C-H amidation was employed to selectively introduce a benzamide group at the position ortho to the methoxy group of a benzothiazole (B30560) derivative. nih.gov This demonstrates a high degree of regioselectivity in C-N bond formation.

Furthermore, methods have been developed for the selective mono-alkylation of N-methoxybenzamides, allowing for the introduction of various substituents at the 2-position of the benzamide ring. rsc.org This highlights the ability to selectively functionalize the aromatic ring while the amide group remains intact.

Development of High-Yielding Protocols for this compound Synthesis

Optimizing reaction conditions is key to developing high-yielding protocols for the synthesis of this compound. Several strategies have been employed to maximize yields throughout the synthetic sequence.

In the preparation of the precursor, 2-chloro-5-methoxybenzoic acid, the choice of chlorinating agent and reaction conditions is critical. For instance, using thionyl chloride to convert the carboxylic acid to the acid chloride, followed by amidation with ammonia gas, has been reported to yield this compound in up to 95%. google.com

Another high-yielding approach involves the methylation of 5-chlorosalicylic acid derivatives. google.com By first converting the acid to its methyl ester and then performing the methylation, high yields of the methoxy intermediate can be achieved. google.com Subsequent amidation via aminolysis of the ester or through the acid chloride can also proceed with high efficiency. google.com For example, the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine at 125°C resulted in an 84% yield of the corresponding amide. google.com

The use of efficient coupling reagents is another strategy to ensure high yields in the amide bond formation step. semanticscholar.org For example, the use of ethylchloroformate as a coupling reagent in the presence of triethylamine has been shown to produce N-substituted 5-chloro-2-methoxybenzamides in yields up to 94%. semanticscholar.org A facile method for the synthesis of a related compound, Betrixaban, reports a total yield of about 40% over several steps, suggesting that individual step yields are reasonably high for a multi-step synthesis. researchgate.net

The following table highlights some high-yielding reaction steps in the synthesis of this compound and its derivatives:

ReactionReactantsReagents & ConditionsProductYield
Amidation2-chloro-4-carbomethoxy-5-methoxybenzoic acid, Ammonia gasThionyl chloride, Benzene2-chloro-4-carbomethoxy-5-methoxybenzamide95% google.com
Amidation5-Chloro-2-methoxybenzoyl chloride, PhenethylamineBenzeneN-Phenethyl-5-chloro-2-methoxybenzamide90% google.com
Amidation5-Chloro-2-methoxybenzoic acid, AnilineEthylchloroformate, Triethylamine, Dichloromethane5-chloro-2-methoxy-N-phenylbenzamide94% semanticscholar.org
AminolysisMethyl 5-chloro-2-methoxybenzoate, Phenethylamine125°CN-Phenethyl-5-chloro-2-methoxybenzamide84% google.com
Methylation5-Chlorosalicylic acid, Dimethyl sulfatePotassium carbonate, Acetone, RefluxMethyl 5-chloro-2-methoxybenzoate95% google.com

Strategies for Impurity Control and Mitigation of Side Reactions

Controlling impurities and mitigating side reactions are critical aspects of synthesizing this compound, particularly in large-scale production. Careful control of reaction conditions and purification methods are essential.

During the chlorination of 2-methoxybenzoic acid, the formation of isomeric or di-chlorinated by-products is a potential side reaction. To minimize these, the reaction temperature and the amount of chlorinating agent must be carefully controlled. For example, carrying out the chlorination at a low temperature (0-5°C) can help to maximize the yield of the desired mono-chlorinated product.

In the amide formation step, if the starting acid chloride is not pure, this can lead to impurities in the final product. Therefore, purification of the acid chloride intermediate, for instance by recrystallization, is an important step. google.com During amidation, slow addition of the acid chloride and temperature control can help prevent side reactions.

In the synthesis of related complex molecules, such as Betrixaban, the formation of a dechlorinated impurity has been identified as a significant issue. researchgate.netepo.org A facile synthesis method was developed to avoid this impurity, highlighting the importance of choosing the right synthetic route and reaction conditions. researchgate.net

Forced degradation studies using techniques like UPLC/MS can be employed to identify potential impurities that may form under various stress conditions. lcms.cz This information is valuable for developing robust manufacturing processes and analytical methods to ensure the purity of the final product. One common impurity that can be identified is the hydrolyzed starting material, 4-amino-5-chloro-2-methoxybenzoic acid. lcms.cz

Process Analytical Technology (PAT) Implementation in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comamericanpharmaceuticalreview.com The goal is to ensure final product quality through real-time measurement and control, enhancing process understanding and efficiency. mt.combruker.comresearchgate.net PAT utilizes various tools, including in-situ spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy, to monitor reaction progression, crystal form, and impurity profiles. mt.comamericanpharmaceuticalreview.com

While specific literature detailing the implementation of PAT for the synthesis of this compound is not prevalent, the principles of PAT are widely applied in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and intermediates. americanpharmaceuticalreview.comnih.gov For a compound like this compound, which serves as a building block, PAT could be employed to:

Monitor the formation of the amide bond to ensure reaction completion and minimize side products.

Control crystallization processes to obtain the desired polymorph and particle size distribution. mt.com

Ensure the safety and efficiency of subsequent transformations by monitoring reaction thermodynamics and kinetics in real-time. mt.com

The application of PAT in the synthesis of chiral compounds and other complex pharmaceutical molecules underscores its relevance for ensuring the robust and safe production of fine chemicals like this compound. nih.gov

Chemical Reactivity and Functional Group Transformations of this compound

The chemical character of this compound is defined by its three primary functional groups: the amide, the chloro substituent, and the methoxy group, all attached to a central benzene ring. Each of these sites offers opportunities for specific chemical transformations.

Reactions Involving the Amide Functional Group (e.g., N-substitution, N-acylation)

The amide functional group is a key site for derivatization. While the primary amide of this compound itself can undergo reactions, it is more common to see its precursor, 2-chloro-5-methoxybenzoic acid, used to generate a wide array of N-substituted amides.

N-Substitution: The most prevalent transformation is the formation of N-substituted benzamides. This is typically achieved by activating the corresponding carboxylic acid (2-chloro-5-methoxybenzoic acid) with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the more reactive 5-chloro-2-methoxybenzoyl chloride. smolecule.com This activated intermediate is then reacted with a primary or secondary amine to yield the desired N-substituted product. This strategy has been used to prepare extensive libraries of compounds for biological evaluation. nih.govresearchgate.net

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-chloro-5-methoxybenzoic acid and ammonia or the corresponding amine for N-substituted variants. evitachem.com

Reduction: The amide group can be reduced to an amine functional group using powerful reducing agents such as lithium aluminum hydride. smolecule.comevitachem.com

N-Acylation: In related structures containing an amino group on the benzamide ring system, that amino group can undergo acylation, for instance with acetic anhydride, to form an acetamido derivative. chemicalbook.com

Table 1: Reactions of the Amide Functional Group

Reaction TypeDescriptionTypical ReagentsProduct Type
N-SubstitutionForms a secondary or tertiary amide by reacting the parent acid with an amine.EDC, DCC, or conversion to acid chloride followed by an amine. smolecule.comN-Alkyl/N-Aryl Benzamide
HydrolysisCleavage of the amide bond to the parent carboxylic acid.Acid or base (e.g., NaOH, HCl). evitachem.com2-Chloro-5-methoxybenzoic acid
ReductionConversion of the amide carbonyl to a methylene (B1212753) group.Lithium aluminum hydride (LiAlH4). smolecule.comevitachem.com(2-Chloro-5-methoxyphenyl)methanamine

Transformations at the Chloro Position (e.g., Nucleophilic Substitution, Reduction)

The chlorine atom on the aromatic ring is another site for chemical modification, primarily through nucleophilic substitution or reduction.

Nucleophilic Aromatic Substitution: The chloro substituent can be displaced by various nucleophiles. evitachem.com This allows for the introduction of different functional groups, with common nucleophiles including amines and thiols. smolecule.comsmolecule.com Such reactions are crucial for diversifying the core structure.

Reduction: The chloro group can be removed and replaced with a hydrogen atom through reduction reactions, leading to a dechlorinated product. smolecule.com

Halogen Exchange: In the synthesis of compound libraries for structure-activity relationship (SAR) studies, the chloro group at the 5-position has been replaced with other halogens, such as bromo and iodo, to create analogues with different electronic and steric properties. nih.gov

Table 2: Reactions at the Chloro Position

Reaction TypeDescriptionExample Nucleophile/ReagentProduct Type
Nucleophilic SubstitutionReplacement of the chlorine atom with a nucleophile. evitachem.comAmines, Thiols. smolecule.comsmolecule.com5-Amino/5-Thio-2-methoxybenzamide derivative
ReductionRemoval of the chlorine atom. smolecule.comReducing agents.2-Methoxybenzamide (B150088) derivative
Halogen ExchangeReplacement of chlorine with another halogen. nih.govBrominating or iodinating agents.5-Bromo/5-Iodo-2-methoxybenzamide derivative

Modifications of the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be chemically altered under certain conditions.

Oxidation/Demethylation: The methoxy group can be oxidized or cleaved to form a hydroxyl group (-OH). smolecule.com This transformation converts the methoxybenzamide into a salicylic (B10762653) acid amide derivative, which can open up further avenues for functionalization at the newly formed phenolic position.

Aromatic Ring Functionalization Studies

Beyond modifications of the existing substituents, the aromatic ring itself can be functionalized.

Electrophilic Aromatic Substitution: The benzamide ring can undergo electrophilic substitution reactions. For example, nitration of the closely related N-(diethylaminoethyl)-2-methoxy-4-acetaminobenzamide using fuming nitric acid introduces a nitro group onto the ring at the 5-position. google.com Similarly, chlorination can be achieved by passing chlorine gas through a solution of the substrate. chemicalbook.comgoogle.com The positions of these substitutions are directed by the existing activating (methoxy) and deactivating (chloro, amide) groups.

Palladium-Catalyzed C-H Functionalization: While not specifically documented for this compound, modern synthetic methods involving palladium-catalyzed C-H activation are widely used to functionalize aromatic rings. researchgate.net Such strategies could potentially be applied to forge new carbon-carbon or carbon-heteroatom bonds at available positions on the ring, guided by the directing effect of the amide or methoxy groups. mdpi.com

Derivatization Strategies for Library Synthesis

This compound and its parent acid are valuable scaffolds in the generation of chemical libraries for drug discovery and agrochemical research. researchgate.net The intermediate derivatization method (IDM), where a key intermediate is used to construct a diverse range of molecules, is a highly efficient approach in this context. researchgate.net

The primary strategies for creating a library from this scaffold include:

Amide N-Substitution: The most common approach involves coupling 2-chloro-5-methoxybenzoic acid with a large and diverse collection of primary and secondary amines. This allows for systematic exploration of the chemical space around the amide nitrogen, which is often crucial for interaction with biological targets. nih.govacs.org For example, a library of benzamides was prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and various 6-amino-1,4-dialkylhexahydro-1,4-diazepines to explore dual antagonists for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Aromatic Ring Modification: A secondary strategy involves altering the substitution pattern on the aromatic ring. As mentioned, this can involve replacing the chloro group with other functionalities via nucleophilic substitution or creating analogues with different halogens (bromo, iodo) to fine-tune the electronic properties and binding interactions of the molecule. nih.gov

Multi-Component Reactions: Complex derivatives can be synthesized in a stepwise fashion. For instance, 2-chloro-N-(4-acetylphenyl)-5-methoxybenzamide has been used as a starting material to build chalcone-like structures, which are then cyclized with reagents like hydrazine (B178648) or phenylhydrazine (B124118) to create libraries of pyrazoline-containing benzamides. researchgate.net

Table 3: Examples of Derivatization for Library Synthesis

Core ScaffoldReactant/ModificationResulting Derivative ClassReference
4-Amino-5-chloro-2-methoxybenzoic acid1-Ethyl-4-methylhexahydro-1,4-diazepineN-(Hexahydro-1,4-diazepin-6-yl)benzamides nih.gov
N-(4-Acetylphenyl)-5-chloro-2-methoxybenzamideSubstituted Benzaldehydes, then Hydrazine Hydrate (B1144303)Pyrazoline-containing benzamides researchgate.net
2-Chloro-5-methoxybenzoic acidPyridin-2-ylmethylamineN-(Pyridin-2-ylmethyl)benzamide smolecule.com
2-Chloro-5-methoxybenzoic acidIsopropylamineN-Isopropylbenzamide evitachem.com

Design and Synthesis of N-Substituted this compound Derivatives

A primary strategy for derivatizing this compound involves the modification of the amide (-CONH₂) group. This is typically achieved by creating an amide linkage between 2-chloro-5-methoxybenzoic acid (or its activated form, such as an acyl chloride) and a variety of primary or secondary amines. This approach allows for the introduction of a wide range of substituents at the N-position, leading to the generation of large and diverse compound libraries.

The general synthetic approach commences with 2-chloro-5-methoxybenzoic acid. This starting material can be converted to its more reactive acyl chloride, commonly using thionyl chloride (SOCl₂), which is then reacted with a desired amine in the presence of a base to yield the N-substituted benzamide derivative. semanticscholar.org Alternatively, direct amide coupling reactions between the carboxylic acid and an amine can be facilitated by coupling agents. researchgate.net

One area of investigation has been the synthesis of N-aryl and N-alkylaryl derivatives. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized. semanticscholar.orgresearchgate.net The synthesis involved reacting 5-chloro-2-methoxybenzoic acid with aniline, followed by chlorosulfonation and subsequent reaction with various amines. semanticscholar.orgresearchgate.net This modular synthesis allows for the introduction of diverse functionalities on the terminal sulfonamide group.

Another example is the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide. This compound is prepared through the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine. google.com The starting methyl ester is obtained by the methylation of 5-chlorosalicylic acid. google.com

The following table summarizes representative examples of N-substituted this compound derivatives.

Derivative NameStarting MaterialsReagents and ConditionsReference
5-chloro-2-methoxy-N-phenylbenzamide5-chloro-2-methoxybenzoic acid, anilineEthylchloroformate, triethylamine, DCM, rt, 3 h semanticscholar.org
5-chloro-N-(4-(N-propylsulphamoyl)phenyl)-2-methoxybenzamide4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride, propylamineSodium carbonate, THF/H₂O (2:1), rt, 12 h researchgate.net
N-phenethyl-5-chloro-2-methoxybenzamideMethyl-5-chloro-2-methoxybenzoate, phenethylamineAminolysis google.com
5-chloro-N-(4-(N-(2-ethylphenyl)sulphamoyl)phenyl)-2-methoxybenzamide4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride, 2-ethylanilineSodium carbonate, THF/H₂O (2:1), rt, 24 h semanticscholar.org

Introduction of Diverse Heterocyclic Moieties (e.g., Pyrazoline, Thiadiazole, Oxadiazole, Thienopyrimidine)

A significant focus in the chemical transformation of this compound has been the incorporation of various heterocyclic rings. This is often achieved by first synthesizing an N-substituted derivative that contains a reactive functional group, which then serves as a handle for subsequent cyclization reactions to build the heterocyclic system.

Pyrazoline Derivatives:

A common route to pyrazoline-containing compounds starts with the synthesis of chalcone-like precursors. For example, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide can be used as a starting material. researchgate.netdntb.gov.uascialert.net This compound is reacted with various aromatic aldehydes to form N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides. These acryloyl derivatives then undergo cyclization with hydrazine hydrate or substituted hydrazines to yield the corresponding pyrazoline derivatives. researchgate.netdntb.gov.uaresearchgate.net The reaction with hydrazine hydrate typically proceeds in a solvent like dioxane. researchgate.netresearchgate.net Further modification of the pyrazoline ring, such as N-acetylation, can be achieved using acetyl chloride. researchgate.netresearchgate.net

Thiadiazole and Oxadiazole Derivatives:

The synthesis of thiadiazole and oxadiazole derivatives linked to the this compound scaffold has also been explored. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- researchgate.netCurrent time information in Bangalore, IN.nih.govoxadiazoles have been synthesized. researchgate.netdergipark.org.tr The key step in this synthesis is the cyclization of N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazides using phosphorus oxychloride. researchgate.net The synthesis of the precursor hydrazide involves the reaction of a corresponding ester with hydrazine hydrate.

While direct synthesis from this compound is not always the starting point, general methods for synthesizing thiadiazole derivatives often involve the reaction of a substituted benzoyl chloride with thiosemicarbazide, followed by cyclization. nih.govdergipark.org.tr Similarly, 1,3,4-oxadiazoles can be prepared from hydrazones through oxidative cyclization or by heating an acyl-hydrazide with phosphorus oxychloride. ptfarm.plijper.org For example, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized by heating an associated acyl-hydrazide with phosphorus oxychloride. ijper.org

Thienopyrimidine Derivatives:

Thienopyrimidine moieties have been successfully appended to structures related to the core of interest. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by the condensation of 3-methoxybenzoic acid with N¹-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. tandfonline.com The synthesis of the thienopyrimidine core itself often starts from a substituted aminothiophene ester. tandfonline.comnih.gov For instance, methyl 3-aminothiophene-2-carboxylate can be converted to the corresponding thienopyrimidinone through reaction with urea, followed by chlorination with phosphorus oxychloride. tandfonline.com This chloro-substituted thienopyrimidine can then be reacted with a suitable amine-containing derivative of this compound to form the final product.

The following table summarizes the synthesis of various heterocyclic derivatives incorporating the this compound or a closely related methoxybenzamide structure.

HeterocycleSynthetic ApproachKey IntermediatesReagents and ConditionsReference
PyrazolineCyclization of chalcone (B49325) derivativesN¹-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamidesHydrazine hydrate, dioxane researchgate.netresearchgate.net
1,3,4-OxadiazoleCyclization of acyl-hydrazidesN'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazidesPhosphorus oxychloride, 120°C researchgate.net
Thieno[3,2-d]pyrimidineCondensation reactionN¹-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, 3-methoxybenzoic acidCondensation tandfonline.com
Thieno[2,3-d]pyrimidineCyclization of aminothiophene derivatives2-chloro thieno[2,3-d]pyrimidin-4-amine, 4-methoxy benzoic acidAcid-amine coupling thepharmajournal.com

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methoxybenzamide and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a complete structural map.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2-Chloro-5-methoxybenzamide, distinct signals are expected for the aromatic protons, the amide protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—specifically, the chloro, methoxy, and benzamide (B126) groups.

The aromatic region would likely display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring.

The proton at position 6 (H-6) is expected to appear as a doublet, influenced by the adjacent proton at position 4.

The proton at position 4 (H-4) would likely be a doublet of doublets due to coupling with the protons at positions 3 and 6.

The proton at position 3 (H-3) should appear as a doublet, coupled to the proton at position 4.

The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide (-CONH₂) protons would likely appear as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 7.0 - 7.2 d
H-4 7.3 - 7.5 dd
H-6 7.6 - 7.8 d
-OCH₃ 3.8 - 4.0 s

Note: These are predicted values based on analogous structures and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon of the amide group is characteristically found far downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 130 - 135
C-2 128 - 132
C-3 115 - 120
C-4 125 - 130
C-5 155 - 160
C-6 112 - 117
-C=O 165 - 170

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon (C-3, C-4, and C-6) by correlating them to their attached protons (H-3, H-4, and H-6, respectively). The methoxy carbon would also show a correlation to the methoxy protons.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₈H₈ClNO₂. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Calculated Exact Masses for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ (³⁵Cl) C₈H₈³⁵ClNO₂ 185.02436
[M]⁺ (³⁷Cl) C₈H₈³⁷ClNO₂ 187.02141
[M+H]⁺ (³⁵Cl) C₈H₉³⁵ClNO₂ 186.03218

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion (MS/MS) provides valuable structural information. The fragmentation of benzamides often involves the cleavage of the amide bond. nih.govrsc.org

A primary fragmentation pathway for protonated this compound would be the loss of ammonia (B1221849) (NH₃) to form the 2-chloro-5-methoxybenzoyl cation. nih.govresearchgate.net This acylium ion is a prominent fragment in the mass spectra of benzamides. nih.govresearchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation.

Proposed ESI-MS Fragmentation of this compound

m/z (for ³⁵Cl) Proposed Fragment
186 [M+H]⁺
169 [M+H - NH₃]⁺

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for the comprehensive structural characterization of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and studying molecular structures. americanpharmaceuticalreview.com While a dedicated, complete experimental spectrum for this compound is not extensively published, analysis of related substituted benzamides allows for a detailed assignment of its expected vibrational modes. ias.ac.inresearchgate.net Density Functional Theory (DFT) calculations on similar molecules, such as 3-amino-4-methoxy benzamide and 2-amino-5-chloro benzonitrile, provide a theoretical basis for frequency assignments. ias.ac.innih.gov

The vibrational spectrum of this compound is characterized by the distinct frequencies of its functional groups. The amide group (-CONH2) gives rise to prominent bands, including N-H stretching, C=O stretching, and N-H bending vibrations. The aromatic ring exhibits characteristic C-H and C-C stretching and bending modes. Substituents on the ring, namely the chloro and methoxy groups, also have signature vibrations.

Key expected vibrational modes for this compound are summarized below, based on studies of analogous compounds. nipne.romdpi.comresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectrumNotes
N-H Asymmetric Stretch~3400-3500IR/RamanTypical for primary amides.
N-H Symmetric Stretch~3200-3400IR/RamanOften appears as a shoulder on the asymmetric band.
Aromatic C-H Stretch~3000-3100IR/RamanMultiple weak to medium bands are expected.
C=O Stretch (Amide I)~1650-1680IR/RamanA very strong band, sensitive to hydrogen bonding.
N-H Bending (Amide II)~1600-1640IR/RamanStrong in IR, variable in Raman.
Aromatic C=C Stretch~1400-1600IR/RamanMultiple bands indicating the aromatic ring structure.
C-O-C Asymmetric Stretch~1200-1275IR/RamanCharacteristic of the methoxy group.
C-O-C Symmetric Stretch~1000-1075IR/RamanCharacteristic of the methoxy group.
C-Cl Stretch~600-800IR/RamanStrong band, position can be influenced by substitution pattern. nipne.ro

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular forces.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related derivatives provides a clear indication of its likely structural features. For instance, the crystal structure of (E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide monohydrate, a compound sharing a substituted chlorobenzyl moiety, has been determined. nih.gov This and other similar structures, like 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, reveal common crystallographic patterns. scilit.com

Typically, such benzamide derivatives crystallize in common space groups like P21/c or triclinic systems. nih.govmdpi.com The crystallographic data for a representative related compound are presented below.

Parameter(E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide monohydrate nih.gov
Chemical FormulaC₁₅H₁₂ClN₃O₄·H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.176
b (Å)7.179
c (Å)15.395
α (°)83.820
β (°)89.953
γ (°)80.190
Volume (ų)776.8
Z2

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state architecture of benzamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonding being the most significant. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.

Crystal Packing and Conformational Analysis

The interplay of hydrogen bonds and other weak interactions determines the crystal packing. In many benzamide derivatives, the molecules arrange into layered or herringbone patterns. The conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the amide group, is a critical factor. This torsion is influenced by the steric and electronic effects of the ring substituents. In (E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide, the two benzene rings are nearly coplanar, with a small dihedral angle of 3.6°. nih.gov This planarity facilitates efficient packing and π-π stacking interactions.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.net By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify specific regions involved in close contacts. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

For related molecules, Hirshfeld analysis reveals the dominant role of specific interactions. researchgate.netnih.gov The primary contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. For example, in N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, the most significant contacts are H···O/O···H (30.5%), H···H (29.0%), and H···C/C···H (28.2%). researchgate.net This quantitative data underscores the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.

Interaction TypeTypical Contribution (%)
H···H25 - 40
O···H / H···O20 - 35
C···H / H···C15 - 30
Cl···H / H···Cl5 - 10

Polymorphism and Co-crystallization Studies of Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in benzamides. researchgate.neted.ac.uk The parent compound, benzamide, itself is known to have at least three polymorphs, the structures of which were a subject of study for over a century. researchgate.net Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by crystallization conditions such as solvent and temperature.

Studies on substituted benzamides show that even minor changes to the molecular structure can significantly alter the preferred packing motif and lead to different polymorphic forms. acs.org For instance, N-(1,3-thiazol-2-yl)benzamide exists in at least three polymorphic forms, each with a unique arrangement of hydrogen-bonded dimers. mdpi.com The introduction of substituents like chloro and methoxy groups on the benzamide ring can influence the hydrogen bonding patterns and steric requirements, potentially leading to the formation of novel polymorphs or making certain packing arrangements more favorable than others.

Analytical Method Development for Purity and Quantitative Determination

The development of robust and reliable analytical methods is crucial for the pharmaceutical industry to ensure the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. For this compound and its derivatives, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for quantitative determination and purity assessment. These methods are rigorously validated to meet regulatory standards, ensuring they are suitable for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. The development of an HPLC method involves a systematic approach to optimize the separation of the main compound from any impurities or degradation products. ekb.eg The method is then validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its reliability, accuracy, and precision. ijpsonline.comnih.gov

A typical reversed-phase HPLC (RP-HPLC) method is often employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. ijpsonline.com The separation is achieved by optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to obtain symmetrical peaks with adequate resolution. lcms.cz

Chromatographic Conditions:

The selection of appropriate chromatographic conditions is the first step in method development. For substituted benzamides, a C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ekb.egijpsonline.com UV detection is commonly employed, with the wavelength selected at the maximum absorbance of the analyte to ensure high sensitivity. ijpsonline.com

Table 1: Example of HPLC Chromatographic Conditions for Benzamide Derivatives

Parameter Condition
Column C18 (e.g., 4.6 x 100 mm, 3.5 µm) ijpsonline.com
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v) ijpsonline.com
Flow Rate 1.0 mL/min nih.gov
Injection Volume 20 µL ijpsonline.com
Detection UV at 248 nm ijpsonline.com

| Column Temperature | 45 °C lcms.cz |

Method Validation:

Once the chromatographic conditions are optimized, the method undergoes validation to ensure its performance characteristics are acceptable for routine use. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations and demonstrated by a high correlation coefficient (r² > 0.999). ijpsonline.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govnih.gov The relative standard deviation (%RSD) should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.com

Table 2: Summary of HPLC Method Validation Parameters for Benzamide Derivatives

Validation Parameter Typical Finding Source
Linearity Range 2-10 µg/mL ijpsonline.com
Correlation Coefficient (r²) ≥0.997 ijpsonline.com
Accuracy (Recovery %) 93.1–110.2% nih.gov
Precision (%RSD) < 2.0% nih.gov
Limit of Detection (LOD) 0.26 µg/mL ijpsonline.com

| Limit of Quantification (LOQ) | 0.80 µg/mL | ijpsonline.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly suitable for the analysis of volatile impurities or for analytes that can be chemically modified to become volatile. chromatographyonline.com For many substituted benzamides, which may have low volatility due to polar functional groups (e.g., -NH2, -CONH-), direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. jfda-online.com

To overcome these limitations, a crucial step known as derivatization is employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic properties for GC analysis. jfda-online.comresearchgate.net The process typically targets active hydrogen atoms in functional groups like amines, amides, and hydroxyls, replacing them with less polar, bulkier groups. jfda-online.com

Common derivatization techniques include:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. researchgate.net

Acylation: This technique introduces an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are used to form stable, volatile derivatives that are also highly sensitive to electron capture detection (ECD). jfda-online.comscispace.com

Alkylation: This method involves replacing an active hydrogen with an alkyl group. jfda-online.com

The choice of derivatization reagent depends on the functional groups present in the molecule and the desired analytical outcome. researchgate.net Following derivatization, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 3: Common Derivatization Reagents for GC Analysis

Derivatization Method Reagent Target Functional Groups
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Alcohols, Phenols, Carboxylic Acids, Amines, Amides researchgate.net
Acylation PFPA (Pentafluoropropionic anhydride) Amines, Alcohols, Phenols jfda-online.comscispace.com
Acylation Acetic Anhydride Primary and Secondary Amines, Alcohols scispace.com

| Alkylation | TMAH (Trimethylanilinium hydroxide) | Carboxylic Acids jfda-online.com |

Computational Chemistry and in Silico Modeling of 2 Chloro 5 Methoxybenzamide Systems

Quantum Chemical Studies

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2-Chloro-5-methoxybenzamide at the molecular level. These methods offer a detailed picture of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic properties of chemical compounds. By solving the Schrödinger equation through approximations of the electron density, DFT provides a balance between computational cost and accuracy. For molecules related to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*), are employed to optimize the molecular structure, predicting bond lengths and angles. researchgate.netmdpi.com These optimized geometries represent the most stable conformation of the molecule and serve as the foundation for further computational analysis. researchgate.netmdpi.com

DFT also allows for the calculation of various electronic properties that are crucial for understanding a molecule's behavior. These properties include the distribution of electron density, which can reveal the most electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other molecules, including biological targets. The use of DFT provides a remarkable balance between computational cost and accuracy for these predictions. uci.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of this compound, FMO analysis can help to understand their reactivity and potential to interact with biological macromolecules. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

ParameterSignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. readthedocs.io The MEP map is plotted onto the electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For this compound and its analogs, MEP analysis is crucial for identifying the reactive sites and understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For example, the MEP can highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors. This information is invaluable for predicting how the molecule will bind to a protein's active site. uni-muenchen.deresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as a this compound derivative, with a biological target, typically a protein.

Protein-Ligand Docking for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unibo.it This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to propose the binding mode of a potential drug molecule.

Derivatives of this compound have been the subject of docking studies against a variety of protein targets implicated in different diseases. These targets include:

Dopamine (B1211576) D2 receptor: Docking studies have been used to investigate the binding of benzamide (B126) derivatives to the D2 dopamine receptor, a key target in the treatment of neuropsychiatric disorders. mdpi.comnih.govresearchgate.net

5-HT3 receptor: The interaction of benzamide analogs with the 5-HT3 receptor, involved in nausea and vomiting, has also been explored through molecular modeling. acs.org

Smoothened (Smo): In the context of cancer, docking simulations have been employed to understand how 2-methoxybenzamide (B150088) derivatives inhibit the Smoothened receptor, a key component of the Hedgehog signaling pathway. nih.govrsc.org

Tubulin: The potential of benzamide derivatives to interact with tubulin, a protein crucial for cell division and a target for anticancer drugs, has been assessed using docking. researchgate.net

NLRP3 Inflammasome: The NLRP3 inflammasome is a key player in inflammation, and docking studies have been used to identify and characterize inhibitors, including those with a benzamide scaffold. nih.govresearchgate.netmdpi.com

P2X7 receptor: The P2X7 receptor is another important target in inflammation and neurological disorders. Docking simulations have helped in understanding the binding of this compound derivatives to this receptor. mdpi.comiu.edu

Identification of Key Binding Poses and Interactions

Successful docking simulations not only predict the binding affinity of a ligand but also reveal the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this scaffold can serve as a starting point for discovering new, more potent, or selective ligands.

Databases such as ZINC, which is a free repository of commercially available compounds for virtual screening, contain derivatives of this compound like 'N-[2-chloro5-(propanoylamino)phenyl]-2-methoxybenzamide'. ontosight.ai Researchers can screen these extensive databases using two primary approaches:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target. Molecules from the database are computationally "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity. This approach has been successfully used to identify novel inhibitors for various targets, including tubulin, by screening for compounds with specific scaffolds. semanticscholar.org For this compound derivatives, if the 3D structure of a target like a dopamine receptor or a cancer-related protein is known, SBVS can identify new potential binders.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses a set of known active compounds (ligands) as a reference. The database is then searched for molecules with similar properties, such as shape, size, and pharmacophoric features. unlp.edu.ar For example, known active benzamide derivatives can be used to build a query to find novel compounds with potentially similar biological activity. unlp.edu.ar

These screening methods are instrumental in narrowing down vast chemical libraries to a manageable number of promising candidates for further synthesis and biological evaluation, accelerating the pace of drug discovery. unlp.edu.arnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelingsemanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to understand how the chemical structure of a compound influences its biological activity.

For derivatives of this compound, extensive SAR studies have been conducted. These studies reveal that even minor modifications to the core structure can significantly impact biological activity. For instance, the 4-amino-5-chloro-2-methoxybenzoyl group is a key component in compounds designed as gastric prokinetic agents and dopamine D2 receptor antagonists. nih.gov

Key SAR findings for this compound derivatives include:

Substituents on the Benzoyl Moiety: Modification of substituents on the benzoyl group markedly influences activity. nih.gov Altering the substituent at the 5-position (where the chloro group resides) can lead to a marked increase in dopamine D2 receptor binding affinity. nih.gov Replacing the chloro group with bromo or iodo analogues can result in significantly higher affinity for the D2 receptor compared to the parent compound. nih.gov

Amine Moiety: The nature of the amine group attached to the benzamide is critical. In the search for dual dopamine D2 and serotonin (B10506) 5-HT3 receptor antagonists, a 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety. nih.gov

4-Position Amino Group: Introducing a methyl group on the nitrogen atom at the 4-position of the benzoyl ring can increase dopamine D2 receptor affinity. nih.gov

Stereochemistry: The stereochemistry of the molecule can dramatically alter its pharmacological profile. The (R)-enantiomer of one derivative exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov

The following table summarizes selected SAR findings from various studies on this compound derivatives.

Core Scaffold Modification Biological Target/Activity Observed Effect Reference
4-amino-5-chloro-2-methoxybenzamide (B2938741)Substitution at the 5-position (e.g., bromo, iodo)Dopamine D2 ReceptorMarked increase in binding affinity nih.gov
4-amino-5-chloro-2-methoxybenzamideMethylation of the 4-amino groupDopamine D2 ReceptorIncreased binding affinity nih.gov
5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide(S)-enantiomer with N-(1-benzyl-3-pyrrolidinyl) side chainDopamine D3/D4 ReceptorsHigh affinity and potent antipsychotic activity acs.org
4-amino-5-chloro-2-methoxybenzamideCoupling with N-[(4-benzyl-2-morpholinyl)methyl] side chainGastric Prokinetic ActivityPotent and selective activity nih.gov
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideVarious substitutions on the sulphamoylphenyl moietyAnticancer (A2780, HCT-116 cell lines)Varied anti-proliferative activity, identifying potent derivatives semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate the chemical structure with biological activity. nih.gov These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of novel compounds. For example, 3D-QSAR models can be generated to explore which molecular properties have the highest influence on a specific biological activity, such as antioxidative or antiproliferative effects. nih.gov QSAR models have been developed to predict the toxicity of various chemical classes, demonstrating their utility in ecological risk assessment. scispace.com For this compound derivatives, QSAR models could be developed to predict receptor affinity or anticancer potency, guiding the design of more effective compounds.

Deriving Pharmacophore Models from Computational Dataresearchgate.net

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These models are derived from computational analysis of a set of known active ligands.

The process of generating a pharmacophore model typically involves:

Selection of a Training Set: A group of molecules with known high affinity for the target of interest is selected. ugm.ac.id For this compound, this could include the most potent derivatives identified in SAR studies. nih.govacs.org

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and methoxy (B1213986) group), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the chlorophenyl ring), and aromatic rings are identified. ugm.ac.id The molecules are then superimposed in 3D space to find a common arrangement of these features.

Model Generation and Validation: A hypothesis or model is generated that encapsulates these key features and their spatial relationships. ugm.ac.id This model is then validated by testing its ability to distinguish known active compounds from inactive ones (decoys) in a database. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives). ugm.ac.id

For this compound, a derived pharmacophore model could highlight the importance of the methoxy group as a hydrogen bond acceptor, the amide linker for specific hydrogen bonding interactions, and the chloro-substituted phenyl ring for hydrophobic or aromatic interactions. ugm.ac.id This model can then be used as a 3D query in virtual screening to discover novel molecules from different chemical classes that fit the pharmacophoric requirements. ugm.ac.id

Prediction of Biological Activity Profiles and ADMET Propertiesnih.gov

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. skemman.is

Computational tools and web servers (e.g., SwissADME) are widely used to calculate key molecular descriptors that influence ADMET properties. d-nb.info For derivatives of this compound, these predictive studies are crucial. For instance, in silico ADMET predictions have been performed for related sulfonamide derivatives, helping to recommend specific compounds as candidates for further in vivo testing. nih.govresearchgate.net

A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. skemman.isd-nb.info This rule suggests that orally active drugs generally possess certain physicochemical properties. skemman.is

The table below outlines key ADMET-related properties that are commonly predicted using computational methods.

Property Description Significance in Drug Development Reference
Molecular Weight (MW) The mass of one mole of the substance.Lower MW (< 500 g/mol ) is generally preferred for better absorption and diffusion. d-nb.info
logP (Octanol-Water Partition Coefficient) A measure of the molecule's lipophilicity (fat-solubility).An optimal logP (typically < 5) is needed to balance solubility and membrane permeability. d-nb.info
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds in a molecule.Fewer HBDs (≤ 5) are favorable for passive diffusion across membranes. skemman.is
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms in a molecule.Fewer HBAs (≤ 10) are preferred for better membrane permeability. skemman.is
Topological Polar Surface Area (TPSA) The surface area of a molecule contributed by polar atoms.TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is often desired. d-nb.info
Number of Rotatable Bonds (nRotb) The count of bonds that allow free rotation.Fewer rotatable bonds (< 10) are associated with better oral bioavailability. d-nb.info
Aqueous Solubility (logS) The predicted solubility of the compound in water.Adequate solubility is essential for absorption and formulation.-
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB and enter the central nervous system.Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. d-nb.info

By computationally evaluating these properties for novel this compound derivatives, researchers can prioritize compounds that not only have high potency but also possess the necessary pharmacokinetic characteristics to become successful drugs. nih.govresearchgate.net

In Vitro Biological Activity and Mechanistic Elucidation of 2 Chloro 5 Methoxybenzamide Derivatives

Target Identification and Receptor Binding Studies

Research into 2-chloro-5-methoxybenzamide derivatives has identified several proteins and signaling pathways where these compounds exhibit notable activity. The following sections detail the specific binding affinities and inhibitory actions discovered through in vitro assays.

Neurotransmitter Receptor Binding Affinities (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT3)

While the broader class of benzamide (B126) derivatives is well-known for its interaction with neurotransmitter receptors, particularly dopamine D2 receptors, specific binding affinity data (such as Ki or IC₅₀ values) for this compound derivatives at dopamine D2 or serotonin 5-HT3 receptors are not extensively detailed in the available scientific literature. The pharmacological profiles of substituted benzamides are heavily influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen, meaning that direct extrapolation from other benzamide compounds is not feasible without specific experimental data.

Inhibition of Key Enzymes and Signaling Proteins (e.g., Bruton's Tyrosine Kinase (BTK), specific metabolic enzymes)

Investigations into the enzymatic inhibition profile of this chemical family have yielded specific findings, particularly concerning metabolic enzymes.

Bruton's Tyrosine Kinase (BTK): There is currently a lack of specific published research detailing the direct inhibitory activity of this compound derivatives against Bruton's Tyrosine Kinase (BTK). While BTK remains a critical target in oncology and immunology, this particular chemical scaffold has not been prominently featured as an inhibitor in the reviewed literature.

Metabolic Enzymes: A study on a series of related compounds, specifically 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrated inhibitory potential against the digestive enzymes α-glucosidase and α-amylase. nih.gov These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. The most potent compound in the series, featuring a 2-methyl-5-nitrophenyl group on the amide nitrogen, showed significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. nih.gov

Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome)

Derivatives of 2-methoxybenzamide (B150088) have been identified as inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).

One such derivative, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, was developed as a novel small-molecule inhibitor of the NLRP3 inflammasome. In in vitro models using mouse J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP), this compound effectively inhibited the release of IL-1β. Another study focused on a different chemical scaffold based on the 2-methoxybenzamide structure also reported the successful design of potent NLRP3 inflammasome inhibitors, with one lead compound, YQ128, demonstrating an IC₅₀ of 0.30 µM for IL-1β production.

Hedgehog Signaling Pathway Antagonism

A significant area of research for 2-methoxybenzamide derivatives has been their role as antagonists of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. These derivatives were designed as inhibitors that target the Smoothened (Smo) receptor, a key signal transducer in the Hh pathway.

In a Gli-luciferase reporter assay, a series of novel 2-methoxybenzamide derivatives showed potent Hh pathway inhibition, with most compounds exhibiting IC₅₀ values in the submicromolar range. The molecular mechanism for this inhibition was identified as the blockade of the Smo receptor, which prevents its translocation into the primary cilium—an essential step for pathway activation.

Inhibition of Hedgehog Signaling Pathway by 2-Methoxybenzamide Derivatives
CompoundIC₅₀ (µM) in Gli-luc Reporter AssayReference
Compound 210.03 nih.gov

P2X7 Receptor Antagonism

The this compound moiety is a structural component of antagonists developed for the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory responses, including the processing and release of IL-1β. Pharmacological evaluations have confirmed that compounds incorporating this benzamide structure can act as potent P2X7 receptor antagonists, capable of inhibiting processes such as BzATP-mediated pore formation in THP-1 monocytes.

Cellular Level Mechanistic Investigations

The in vitro biological activities of this compound derivatives are rooted in distinct cellular mechanisms.

For compounds targeting the Hedgehog signaling pathway , the primary cellular mechanism is the prevention of the Smoothened (Smo) protein's accumulation within the primary cilium upon pathway stimulation. nih.gov This action effectively halts the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for promoting the expression of genes involved in cell proliferation and survival.

In the context of NLRP3 inflammasome modulation , the derivatives operate by directly or indirectly interfering with the assembly and activation of the inflammasome complex. This leads to a measurable reduction in the cleavage of pro-caspase-1 to its active form, caspase-1. As a result, the maturation and secretion of the highly pro-inflammatory cytokine IL-1β from immune cells like macrophages are significantly diminished.

For a related series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives evaluated for anticancer properties, cellular mechanistic studies in human pancreatic carcinoma (MIA PaCa-2) cells revealed that the lead compound induced cell cycle arrest at the G2/M phase and triggered apoptosis.

Collectively, these investigations highlight that the this compound scaffold serves as a versatile template for developing potent and selective modulators of diverse and therapeutically relevant cellular pathways.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. Studies have revealed that these compounds exhibit antiproliferative activity against a range of human cancer cell lines. The efficacy of these derivatives is often contingent on the specific structural modifications made to the parent molecule.

For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which incorporate a related chloro-substituted aromatic structure, were tested for their effects on the growth of breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com The results indicated that cytotoxic activity was predominantly observed in compounds containing a hydroxyl group. mdpi.com Specifically, derivatives 20 and 24 demonstrated significant cytotoxic properties, with mean IC₅₀ values of 12.8 µM and 12.7 µM, respectively, across the three cell lines. mdpi.com The colon cancer cell line, HCT-116, showed particular sensitivity to compounds with a hydroxyl-substituted phenyl ring. mdpi.com

Similarly, research into N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs demonstrated dose-dependent inhibition of cell viability in Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov The presence of chloride substitutes on the benzamidoxime (B57231) structure was associated with a strong decrease in cancer cell growth. nih.gov Further studies on other benzamide derivatives have also highlighted their potential to inhibit cancer cell proliferation, with some compounds showing greater efficacy than established agents like curcumin. mdpi.com For example, two hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, showed potent antitumor activity against melanoma cells with IC₅₀ values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, while exhibiting no toxicity to normal fibroblasts up to 32 µM. mdpi.com

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Cancer Cell Line IC₅₀ (µM) Source
Derivative 20 HCT-116, HeLa, MCF-7 (Mean) 12.8 mdpi.com
Derivative 24 HCT-116, HeLa, MCF-7 (Mean) 12.7 mdpi.com
Derivative 30 HCT-116 8 mdpi.com
Hydroxylated Biphenyl 11 Melanoma 1.7 ± 0.5 mdpi.com

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest at G2/M phase, Apoptosis Induction)

The antiproliferative effects of this compound and related derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Several studies have shown that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their division and proliferation. For example, certain methoxy- and fluoro-chalcone derivatives have been found to induce cell cycle arrest at the S-G2/M phase in human melanoma A375 cells. nih.gov Similarly, novel benzimidazole (B57391) derivatives have been shown to dose-dependently arrest the G2/M phase of the cell cycle. nih.gov Other related compounds have demonstrated the ability to arrest the cell cycle at the G1, S, and G2 phases in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.commdpi.com

In addition to cell cycle arrest, these derivatives can trigger apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells. Studies have shown that treatment with certain benzamide derivatives leads to an increase in the proportion of apoptotic cells. researchgate.net This is often confirmed through assays that detect markers of apoptosis, such as the activation of caspases (e.g., caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov For example, some chalcone (B49325) derivatives were found to significantly activate caspase-3, leading to subsequent apoptosis. nih.gov The pro-apoptotic activity of these compounds can also involve the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.comnih.gov

Inhibition of Tubulin Polymerization

A significant mechanism of action for some anticancer benzamide derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them an important target for cancer therapy. mdpi.com

Derivatives based on the benzamide scaffold have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov By binding to this site on β-tubulin, these compounds disrupt the assembly of microtubules. mdpi.com This interference with microtubule dynamics leads to the failure of mitotic spindle formation, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govmdpi.com

Systematic structure-activity relationship studies have led to the identification of benzamide derivatives that potently inhibit tubulin polymerization, promote mitotic blockade, and exhibit significant antiproliferative activities against various cancer cell lines. nih.gov For example, a p-toluidino derivative of a triazolopyrimidine scaffold, which can be considered a complex benzamide analogue, was identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.45 µM. mdpi.com This compound was shown to strongly inhibit the binding of colchicine to tubulin, confirming its interaction at the colchicine site. mdpi.com

Studies on Cytokine Production and Inflammatory Responses (e.g., IL-1β release)

Beyond their antiproliferative effects, certain this compound derivatives have been investigated for their role in modulating inflammatory responses. A key area of this research focuses on the inhibition of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in inflammation by activating caspase-1 and processing pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β. nih.govnih.gov

A rationally designed hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), has been identified as a novel NLRP3 inflammasome inhibitor. nih.gov In vitro studies demonstrated that this compound dose-dependently inhibited the release of IL-1β from J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and ATP, with an IC₅₀ of 8.45 ± 1.56 μM. nih.govnih.gov The selective inhibition of NLRP3 inflammasome-induced IL-1β release was further confirmed in mouse bone-marrow-derived macrophages. nih.gov IL-1β is a potent pro-inflammatory cytokine, and its overproduction is implicated in the pathogenesis of various inflammatory diseases. nih.gov By blocking the production of IL-1β, these compounds can effectively suppress inflammatory pathways. nih.gov

Protein-Protein Interaction Studies (e.g., NLRP3/ASC interaction)

The mechanism by which this compound derivatives inhibit the NLRP3 inflammasome involves the disruption of critical protein-protein interactions. The assembly of the NLRP3 inflammasome requires the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), which serves as an adapter protein. nih.gov

Immunoprecipitation studies have revealed that the derivative JC-171 interferes with the interaction between NLRP3 and ASC that is induced by inflammatory stimuli. nih.govnih.gov By preventing this crucial binding step, the compound effectively blocks the assembly and subsequent activation of the inflammasome complex. This disruption prevents the recruitment and activation of pro-caspase-1, thereby inhibiting the maturation and release of IL-1β. nih.gov This targeted disruption of a specific protein-protein interaction highlights a precise molecular mechanism for the anti-inflammatory activity of this class of compounds.

Structure-Activity Relationship (SAR) Analysis from Biological Data

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For this compound derivatives, SAR studies have provided valuable insights into the structural features required for their antiproliferative and anti-inflammatory effects.

Analysis of various benzamide derivatives has shown that the nature and position of substituents on the aromatic rings significantly influence their potency. nih.govnih.gov For example, in the development of antagonists for serotonin 5-HT3 and dopamine D2 receptors, modifications to the substituent at the 5-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety were found to markedly increase the binding affinity for the dopamine D2 receptor. nih.gov Similarly, studies on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that the presence of a hydroxyl group on the aryl ring was a critical determinant for their cytotoxic activity against cancer cells. mdpi.com

Impact of Substituent Modifications on Biological Activities

The modification of substituents is a key strategy in medicinal chemistry to optimize the biological activity of lead compounds. benthamscience.com For derivatives of this compound, specific modifications have been shown to enhance their desired therapeutic effects.

Impact of Halogen Substituents: The presence and nature of halogen substituents can significantly affect activity. In one study, replacing a chlorine atom with bromine or iodine in certain 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives led to a much higher affinity for the dopamine D2 receptor compared to the reference compound metoclopramide. nih.gov

Role of Hydroxyl Groups: As previously noted, the introduction of a hydroxyl group can be essential for biological activity. In a series of guanidine (B92328) derivatives, compounds lacking a hydroxyl group were found to be inactive, while their hydroxyl-containing counterparts displayed potent antiproliferative effects, particularly against colon cancer cells. mdpi.com This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target. drugdesign.org

Influence of Alkyl and Methoxy (B1213986) Groups: The number and position of methoxy groups, as well as the presence of other alkyl substituents, have been shown to modulate the biological activity of benzimidazole-derived carboxamides. nih.gov Research indicates that the type of substituents on both the benzimidazole core and the phenyl ring has a strong impact on the compound's antiproliferative activity. nih.gov For instance, an N-methyl-substituted derivative bearing both hydroxy and methoxy groups on the phenyl ring, along with a cyano group on the benzimidazole nucleus, showed selective and potent activity against the MCF-7 breast cancer cell line. nih.gov

These findings underscore the importance of systematic modifications to the this compound scaffold to fine-tune the biological properties and develop more potent and selective therapeutic agents.

Stereochemical Influences on Receptor Affinity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For substituted benzamide derivatives, which often interact with chiral biological targets like receptors and enzymes, the spatial orientation of functional groups can profoundly influence binding affinity and selectivity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. americanpharmaceuticalreview.comnih.gov This principle of stereoselectivity is well-documented for the broader class of substituted benzamides, particularly those active in the central nervous system.

While specific studies detailing the stereochemical influences for derivatives of the this compound core are not extensively available in the public literature, the principles derived from structurally related compounds are highly illustrative. For instance, many benzamide antipsychotics, such as sulpiride (B1682569) and amisulpride, are developed and used as single enantiomers because one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be inactive or contribute to undesirable side effects. americanpharmaceuticalreview.comnih.gov

Research on other complex benzamides further underscores this point. In the development of FtsZ inhibitors based on a benzodioxane–benzamide scaffold, the introduction of a second stereogenic center led to the separation and individual evaluation of erythro and threo isomers, acknowledging that each stereoisomer could have a unique biological profile. nih.gov Similarly, studies on high-affinity ligands for the 5-HT-3 receptor, such as (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamide derivatives, focus on a single, specific stereoisomer to optimize receptor interaction. nih.gov The affinity of these compounds is determined by how precisely the chiral ligand fits into the binding pocket of the receptor, a process that is highly dependent on the molecule's stereochemistry.

The separation of enantiomers is achieved through chiral chromatography techniques, which are essential for isolating and characterizing the pharmacological properties of each isomer independently. nih.govnih.gov These studies are fundamental to understanding the structure-activity relationship (SAR) at a 3D level and are crucial for the development of more potent and selective therapeutic agents.

Preclinical In Vitro Pharmacological Characterization

The preclinical assessment of new chemical entities involves a detailed in vitro characterization to determine their biological activity, selectivity, and mechanism of action at the molecular level.

Receptor Selectivity Profiles of this compound Derivatives

Derivatives of the benzamide scaffold have been investigated for their affinity and selectivity towards various receptors, particularly sigma receptors, which are implicated in numerous CNS disorders. A study on novel benzamide-based compounds identified derivatives with chloro-substitutions as potent and selective sigma-1 (S1R) receptor agonists. mdpi.com

The position of the chloro substituent on the benzamide ring was found to significantly impact both affinity and selectivity. For example, a derivative with a chloro substituent at the meta position (relative to the amide linkage) demonstrated the highest S1R affinity (Ki = 0.6 nM) and excellent selectivity over the sigma-2 receptor (S2R), with a selectivity ratio (S2R/S1R) of 317. mdpi.com Shifting the chloro atom to the para position resulted in slightly lower affinity (Ki = 1.7 nM) and selectivity (S2R/S1R = 241). mdpi.com A dichloro-substituted derivative maintained good S1R affinity (Ki = 2.3 nM) but exhibited a marked reduction in selectivity (S2R/S1R = 52). mdpi.com

These findings highlight the sensitivity of the receptor's binding pocket to the substitution pattern on the benzamide ring. The high affinity and selectivity of these compounds make them valuable tools for studying sigma receptor function and potential leads for therapeutic development.

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity Ratio (S2R/S1R)
Lead Compound3.2608190
meta-Chloro Derivative0.6190317
para-Chloro Derivative1.7410241
Dichloro Derivative2.312052

Data sourced from a study on benzamide-based sigma-1 receptor agonists. mdpi.com

Further selectivity screening of the most promising derivatives against a panel of 58 other CNS-relevant receptors (including serotonin, adrenergic, and muscarinic receptors) confirmed their high selectivity for the S1R, with minimal off-target interactions. mdpi.com

Enzyme Kinetic Studies

In addition to receptor binding, benzamide derivatives have been evaluated as inhibitors of various enzymes. Enzyme kinetic studies are essential for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantifying the inhibitor's potency, typically expressed as an IC50 or Ki value.

While specific kinetic studies on this compound derivatives were not prominently featured in the reviewed literature, research on related structures provides insight into the methodologies used. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents through their inhibition of α-glucosidase and α-amylase. The most active compound was found to have a fourfold greater inhibitory potential against α-glucosidase compared to the standard drug acarbose.

In another study, 5-styrylbenzamide derivatives were subjected to kinetic studies to assess their inhibitory effects on β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. These investigations utilized Lineweaver–Burk plots, a graphical method of analyzing enzyme kinetics, to determine how the inhibitors affected the enzyme's parameters, such as Vmax and Km.

These examples demonstrate that the benzamide scaffold can be tailored to inhibit specific enzymes. The kinetic data derived from such studies are crucial for understanding the inhibitor's mechanism of action and for guiding further structural modifications to improve potency and selectivity.

2 Chloro 5 Methoxybenzamide As a Versatile Medicinal Chemistry Scaffold

Design and Synthesis of Novel Pharmacophores

The 2-chloro-5-methoxybenzamide core is an attractive starting point for designing new pharmacophores due to its structural features that allow for targeted modifications. Medicinal chemists leverage this scaffold to explore new chemical space and develop compounds with novel mechanisms of action. A key strategy involves using the benzamide (B126) as a central connector to link different pharmacophoric groups, thereby creating molecules with enhanced potency and selectivity.

One notable application is in the design of inhibitors for aberrant cellular signaling pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. nih.govnih.govrsc.orgrsc.orgsemanticscholar.org The synthesis of novel pharmacophores based on the 2-methoxybenzamide (B150088) skeleton has been shown to be advantageous for inhibiting this pathway. rsc.orgsemanticscholar.org The general synthetic approach often begins with a substituted benzoic acid, such as 5-chloro-2-methoxybenzoic acid, which is then coupled with various amine-containing fragments to generate a library of derivatives. researchgate.net For instance, the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives involves reacting 5-chloro-2-methoxybenzoic acid with aniline using a coupling reagent like ethylchloroformate. semanticscholar.org This is followed by chlorosulfonation and subsequent reaction with appropriate amines to yield the final compounds. researchgate.net

Development of Lead Compounds for Therapeutic Investigation

The this compound scaffold has been instrumental in the development of promising lead compounds for a variety of therapeutic areas, particularly in oncology. A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy. nih.govnih.govrsc.orgrsc.orgsemanticscholar.org

One standout lead compound, referred to as compound 21 in a study, demonstrated potent Hh pathway inhibition with a nanomolar IC50 value (0.03 μM). nih.govrsc.orgsemanticscholar.org This compound effectively targets the Smoothened (Smo) receptor, a key component of the Hh pathway, and was also effective against mutant forms of Smo that confer resistance to other drugs. nih.govrsc.orgsemanticscholar.org Another series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has also yielded potent antiproliferative agents. researchgate.netunisa.edu.au Compound 4j from this series was identified as a particularly potent agent against a panel of cancer cell lines, with the human pancreatic carcinoma cell line (MIA PaCa-2) showing the highest sensitivity. researchgate.netunisa.edu.au

Lead CompoundTherapeutic TargetKey Findings
Compound 21 (2-methoxybenzamide derivative)Hedgehog (Hh) Signaling Pathway (Smoothened Receptor)Potent inhibitor with a nanomolar IC50 value (0.03 μM); active against wild-type and mutant Smo. nih.govrsc.orgsemanticscholar.org
Compound 4j (5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative)Cancer Cell ProliferationPotent antiproliferative activity against human ovarian (A2780), colon (HCT-116), and pancreatic (MIA PaCa-2) cancer cell lines. researchgate.netunisa.edu.au
Compound 30 (Benzenesulfonylguanidine derivative)Cancer Cell ProliferationStrongest activity against the HCT-116 colon cancer cell line (IC50 = 8 μM) and was 11-fold more effective against cancer cells than non-malignant cells. mdpi.com
Compound 39 (Benzamide derivative)Influenza A NucleoproteinPotent inhibitor of influenza A virus replication with IC50 values of 0.46 μM (H3N2) and 0.27 μM (H1N1). scirp.org

Strategies for Enhancing Biological Activity and Selectivity of Derivatives

A key aspect of medicinal chemistry is the strategic modification of a lead scaffold to enhance its biological activity and selectivity. Various strategies have been successfully employed for derivatives of this compound.

One effective strategy is the modification of substituents on the benzoyl group, which has been shown to markedly influence activity. nih.gov For example, in the development of gastric prokinetic agents, replacing the 2-methoxy group with a 2-ethoxy group in certain derivatives led to potent and selective compounds. nih.gov Another approach involves altering the side-chain structure. The design of a morpholinyl moiety, inspired by the structure of cisapride, produced desired activity when coupled with the 4-amino-5-chloro-2-methoxybenzoyl group. nih.gov

In the context of Hedgehog pathway inhibitors, enhancing the hydrophilicity of parts of the molecule by replacing a phenyl group with pyridine resulted in improved potency. nih.gov The position of substituents is also critical; for instance, locating a chlorine atom at the 2'-position of a nicotinamide group improved anti-Hh activity, whereas moving it to the 6'-position diminished activity. nih.gov These structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the scaffold.

Application in Drug Design and Development Campaigns

The this compound scaffold has been extensively used in drug design and development campaigns targeting a wide array of diseases.

Anticancer Agents: This is one of the most explored areas for this scaffold. Derivatives have been developed as inhibitors of the Hedgehog signaling pathway, which is crucial in several cancers like basal cell carcinoma, medulloblastoma, and pancreatic carcinoma. rsc.orgsemanticscholar.org Additionally, novel 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and shown to have significant anti-proliferative activity against human ovarian, colon, and pancreatic cancer cell lines. researchgate.netunisa.edu.au Mechanistic studies revealed that these compounds can arrest the cell cycle and induce apoptosis. researchgate.netunisa.edu.au

Antiemetic and Gastroprokinetic Agents: The 4-amino-5-chloro-2-methoxybenzoyl group is a core component of several established antiemetic and gastroprokinetic drugs. nih.gov This scaffold is found in metoclopramide and was used in the design of newer agents like cisapride. nih.gov Research has focused on synthesizing novel benzamides with this core structure to create more potent and selective gastric prokinetic agents with fewer side effects. nih.gov These compounds often act as agonists at serotonin (B10506) 5-HT4 receptors. nih.gov

Antiviral Agents: Benzamide derivatives have been identified as potential antiviral agents. One study identified a benzamide derivative, AH0109, with potent anti-HIV-1 activity. nih.gov This compound was found to inhibit virus replication by impairing the early stages of HIV-1 infection, specifically reverse transcription and cDNA nuclear import. nih.gov Other research has focused on synthesizing substituted benzimidazoles with antiviral properties. tandfonline.com

Antimicrobial Agents: The benzamide structure is also being investigated for its antimicrobial potential. ctppc.orgresearchgate.net Studies have reported the synthesis of 2-chlorobenzamide derivatives and their evaluation for antibacterial and antifungal activity. ctppc.orgresearchgate.net For instance, certain benzimidazole (B57391) derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans. tandfonline.com

Role as Pharmaceutical Intermediates for Complex Active Pharmaceutical Ingredients (APIs)

Beyond its use as a primary scaffold for novel drugs, this compound and its precursors are crucial pharmaceutical intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). evonik.com An intermediate is a chemical compound that is a building block in the manufacturing process of an API. evonik.com

A prominent example is the use of 4-amino-5-chloro-2-methoxybenzoic acid, a direct precursor, in the synthesis of the widely used antiemetic drug Metoclopramide . nih.govnih.gov The synthesis involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. nih.gov Similarly, this benzoic acid derivative is a key intermediate in the production of other gastroprokinetic agents like Cisapride and Mosapride . acs.org The synthesis of metoclopramide can also be achieved by reacting 4-amino-5-chloro-2-methoxy benzoyl chloride with N,N-diethyl-2-amino ethyl amine. researchgate.net These examples highlight the industrial importance of the this compound structure as a foundational element for established pharmaceutical products.

APITherapeutic UseRole of this compound Scaffold
Metoclopramide Antiemetic, GastroprokineticThe API is a direct derivative, formed by condensing 4-amino-5-chloro-2-methoxybenzoic acid with a side chain. nih.govnih.gov
Cisapride GastroprokineticUtilizes the 4-amino-5-chloro-2-methoxybenzoyl group as its core structure. nih.gov
Mosapride GastroprokineticA benzamide derivative that incorporates the 4-amino-5-chloro-2-methoxybenzoyl moiety. acs.org

Emerging Research Areas and Future Perspectives for 2 Chloro 5 Methoxybenzamide Research

Exploration of New Biological Targets and Mechanisms of Action

While the existing research on 2-Chloro-5-methoxybenzamide has provided a foundational understanding of its properties, the exploration of novel biological targets and mechanisms of action remains a fertile ground for future investigation. The benzamide (B126) scaffold is a common feature in many biologically active compounds, suggesting that this compound and its derivatives could interact with a variety of biological macromolecules.

Future research is anticipated to focus on identifying new protein targets for this compound. This could involve high-throughput screening against diverse panels of enzymes and receptors to uncover previously unknown interactions. For instance, studies on other benzamide derivatives have revealed inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases. nih.gov Similarly, related 2-methoxybenzamide (B150088) derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a critical target in cancer therapy. nih.gov These findings suggest that this compound could be a candidate for investigation against similar targets.

The mechanism of action of this compound is another area ripe for in-depth study. While it may act as an enzyme inhibitor or a receptor binder, the precise molecular interactions that govern its biological effects are yet to be fully elucidated. evitachem.com Future studies will likely employ techniques such as X-ray crystallography and computational modeling to visualize and understand the binding of this compound to its biological targets at the atomic level.

Potential Research DirectionRationaleExample from Related Compounds
Screening against new enzyme classesThe benzamide moiety is a versatile pharmacophore.Inhibition of AChE and BACE1 by other benzamides. nih.gov
Investigation as a signaling pathway modulatorThe 2-methoxybenzamide skeleton has shown activity against the Hedgehog pathway. nih.govBlockade of the Smoothened (Smo) receptor. nih.gov
Elucidation of binding modesTo understand the structure-activity relationship and guide lead optimization.Docking of 2-methoxybenzamide derivatives into the Smo receptor binding pocket. nih.gov

Advanced Spectroscopic Techniques for Real-time Monitoring in Complex Biological Systems

The ability to monitor the behavior of this compound in real-time within complex biological systems is crucial for understanding its pharmacokinetics and pharmacodynamics. Advanced spectroscopic techniques are poised to play a pivotal role in these investigations. Techniques such as in-line Raman and near-infrared (NIR) spectroscopy, which are already being used for real-time reaction monitoring in continuous manufacturing, could be adapted for biological studies. nih.gov

Future applications may involve the use of fluorescently labeled analogs of this compound to track its distribution and localization within cells and tissues. Furthermore, advanced NMR techniques, such as in-situ high-resolution magic angle spinning (HR-MAS) NMR, could provide detailed information about the interactions of the compound with its biological targets in a close-to-native environment. researchgate.net The development of specialized microchip devices for NMR allows for the real-time monitoring of chemical reactions, a technology that could be extended to biological assays. researchgate.net

Spectroscopic TechniquePotential Application for this compound
Fluorescence SpectroscopyReal-time tracking of cellular uptake and subcellular localization.
In-line Raman and NIR SpectroscopyMonitoring metabolic transformation in biological fluids. nih.gov
In-situ HR-MAS NMR SpectroscopyStudying binding interactions with target proteins in a complex matrix. researchgate.net
UV/Vis SpectrometryReal-time monitoring of conversion during enzymatic reactions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models can be trained on existing data for benzamide derivatives to predict the biological activities, physicochemical properties, and potential toxicities of new virtual compounds. beilstein-journals.org This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. Furthermore, AI can be employed to optimize synthetic routes, making the production of this compound and its derivatives more efficient and cost-effective.

AI/ML ApplicationPotential Impact on this compound Research
De Novo Drug DesignGeneration of novel this compound analogs with desired pharmacological profiles. nih.gov
Predictive ModelingIn silico prediction of bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Synthesis PlanningOptimization of reaction conditions and synthetic pathways for improved yield and efficiency. beilstein-journals.org

Development of Sustainable and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound, a key area of future research will be the development of sustainable and scalable synthetic methodologies. This involves the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the manufacturing process.

Research into greener synthetic routes may explore the use of bio-based solvents and catalytic systems that can be recycled and reused. thieme-connect.com For instance, flow chemistry offers a promising platform for the continuous and scalable synthesis of this compound, with improved safety and efficiency compared to traditional batch processes. The synthesis of related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, has been reported, providing a starting point for the development of optimized synthetic strategies. researchgate.net

Green Chemistry ApproachApplication in this compound Synthesis
Use of Green SolventsReplacing traditional volatile organic compounds with bio-based alternatives. thieme-connect.com
CatalysisEmploying recyclable and non-toxic catalysts to improve reaction efficiency.
Flow ChemistryEnabling continuous, scalable, and safer production. nih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of this compound, from its fundamental chemical properties to its potential therapeutic applications, will require a multidisciplinary research approach. Collaborations between chemists, biologists, pharmacologists, and computational scientists will be essential to unravel the complexities of this compound.

Such collaborations can foster innovation by bringing together diverse expertise and perspectives. For example, chemists can focus on synthesizing novel derivatives, while biologists and pharmacologists can evaluate their biological activity. Computational scientists can use modeling and simulation to provide insights into the compound's mechanism of action and guide the design of new experiments. This integrated approach will be crucial for accelerating the translation of basic research findings into tangible applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.